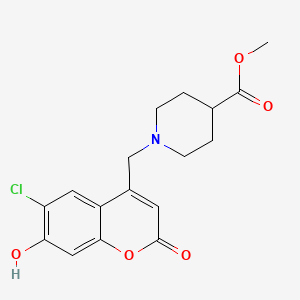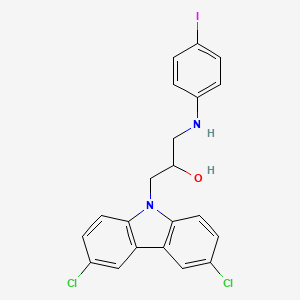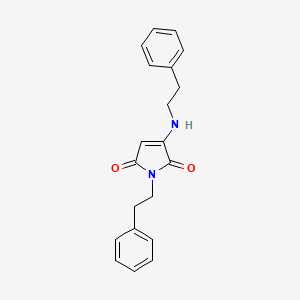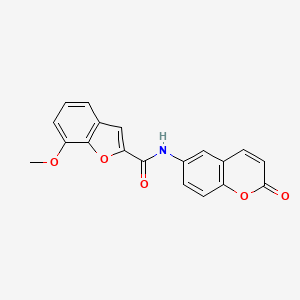![molecular formula C17H15FN2O3 B12201762 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12201762.png)
1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The introduction of the 2-fluorophenyl and 2-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions.
- Common reagents include fluorobenzene and methoxybenzene derivatives, with catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods:
- Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity.
- Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione typically involves the following steps:
-
Formation of the Azolidine-2,5-dione Core:
- The azolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.
- Reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in THF.
Major Products:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated azolidine rings.
- Substituted derivatives with various functional groups on the aromatic rings.
Chemistry:
- Used as a building block in organic synthesis for the development of more complex molecules.
- Acts as a precursor for the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored as a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of advanced materials with specific electronic and optical properties.
- Employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(2-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]azolidine-2,5-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione: Chlorine substituent instead of fluorine.
1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]pyrrolidine-2,5-dione: Pyrrolidine ring instead of azolidine.
Uniqueness:
- The presence of both fluorine and methoxy groups imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
- The azolidine-2,5-dione core provides a versatile scaffold for further functionalization and derivatization.
This comprehensive overview highlights the significance of 1-(2-Fluorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione in various scientific domains, emphasizing its potential applications and unique characteristics
Properties
Molecular Formula |
C17H15FN2O3 |
|---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15FN2O3/c1-23-15-9-5-3-7-12(15)19-13-10-16(21)20(17(13)22)14-8-4-2-6-11(14)18/h2-9,13,19H,10H2,1H3 |
InChI Key |
LDHXNPFOBZDEGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B12201687.png)

![5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12201691.png)
![(5Z)-5-{[(1,1-dioxidotetrahydrothiophen-3-yl)(ethyl)amino]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12201706.png)
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12201712.png)
![2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12201714.png)
![[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B12201726.png)


![(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-9-methyl-7-(thiophen-2-ylmethylidene)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12201740.png)
![(3,5-Dimethylphenyl)[(4-butoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12201745.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12201750.png)
![3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12201751.png)

